![molecular formula C9H17NO B2934388 (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine CAS No. 2241130-62-9](/img/structure/B2934388.png)
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine” is a chemical compound with the CAS Number: 2241130-62-9 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (4-isopropyl-2-oxabicyclo [2.1.1]hexan-1-yl)methanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7H,3-6,10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 155.24 . It is in liquid form . It is stored at a temperature of 4 .Applications De Recherche Scientifique
Agrochemical Bioisosteres
The compound’s structure has been identified as a potential bioisostere for ortho-substituted phenyl rings commonly found in agrochemicals. Its incorporation into molecules like fluxapyroxad and boscalid has shown to improve water solubility and retain bioactivity while reducing lipophilicity . This suggests its utility in developing novel agrochemicals with enhanced properties.
Medicinal Chemistry
In medicinal chemistry, the bicyclic structure of EN300-6480725 offers a saturated alternative to the phenyl ring, which is a frequent motif in drug design. Its use could lead to new patentable structures with better physicochemical profiles, potentially impacting the pharmacokinetics and pharmacodynamics of therapeutic agents .
Material Science
The unique bicyclic structure of EN300-6480725 could be explored in material science for the development of new polymers or small molecule-based materials. Its rigid framework might contribute to the creation of materials with specific mechanical properties or contribute to the field of molecular electronics .
Chemical Synthesis
EN300-6480725 could serve as a building block in synthetic organic chemistry. Its structure could be utilized to introduce conformational rigidity and steric bulk in synthetic routes, potentially leading to the discovery of new reaction pathways or the synthesis of complex organic molecules .
Analytical Chemistry
As an analytical standard, EN300-6480725 could be used in chromatography and spectroscopy for the identification and quantification of similar compounds in complex mixtures. It could also serve as a reference compound in the development of new analytical methods .
Chromatography
The compound’s unique structure may provide interesting interactions in chromatographic processes, potentially aiding in the separation of complex mixtures. It could be used to study the effects of molecular shape on retention times and separation efficiency .
Life Science Research
In life sciences, EN300-6480725 could be used in the study of bioactive compounds’ interactions with biological targets. Its structure could mimic certain natural substrates or inhibitors, providing insights into enzyme-substrate interactions or receptor-ligand binding .
Environmental Chemistry
The compound’s physicochemical properties, such as solubility and lipophilicity, could be important in environmental chemistry studies. It could be used to understand the environmental fate of similar compounds, their bioavailability, and their potential impact on ecosystems .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H227, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVQNOZZJQEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(OC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)
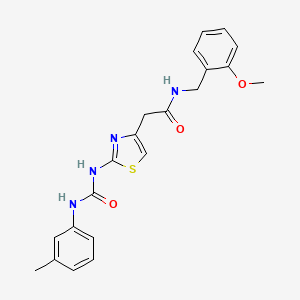
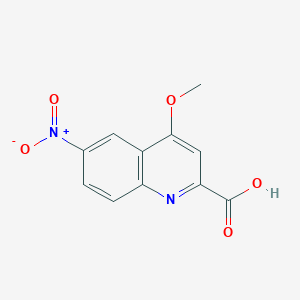
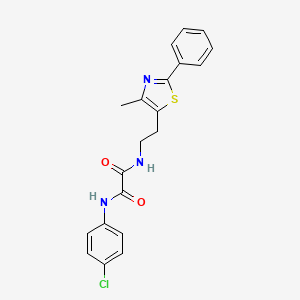
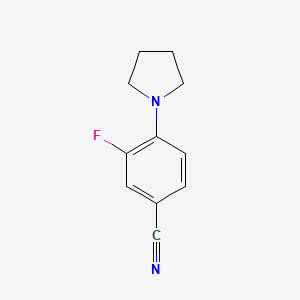

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)
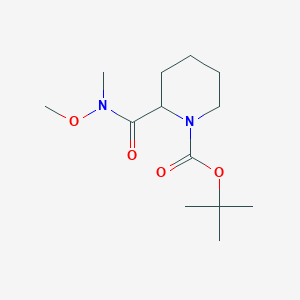
![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)
![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)